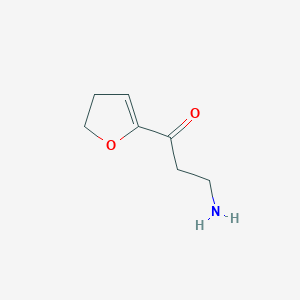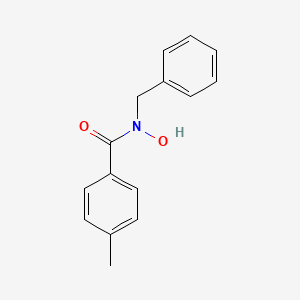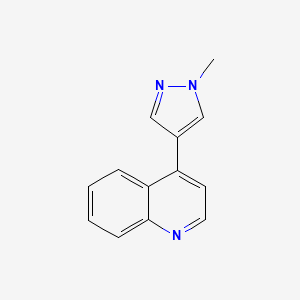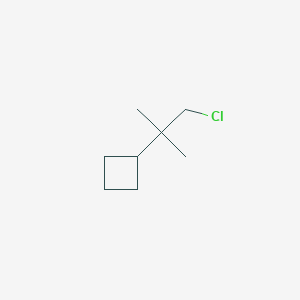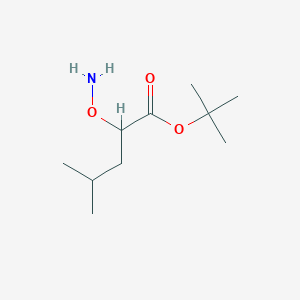
tert-Butyl 2-(aminooxy)-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(aminooxy)-4-methylpentanoate is an organic compound that features a tert-butyl ester group, an aminooxy group, and a methylpentanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminooxy)-4-methylpentanoate typically involves the reaction of tert-butyl 2-bromoacetate with an aminooxy compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually stirred at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production and better control over reaction parameters, leading to higher efficiency and sustainability compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminooxy)-4-methylpentanoate undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group can yield nitroso or nitro compounds, while reduction of the ester group results in the formation of alcohols.
Scientific Research Applications
tert-Butyl 2-(aminooxy)-4-methylpentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminooxy)-4-methylpentanoate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the formation of oxime derivatives. This reactivity is exploited in various biochemical assays and synthetic applications .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromoacetate: Similar in structure but lacks the aminooxy group.
tert-Butyl 2-bromoacetate: Used as a precursor in the synthesis of tert-Butyl 2-(aminooxy)-4-methylpentanoate.
tert-Butyl (substituted benzamido)phenylcarbamate: Contains a tert-butyl group but has different functional groups and applications.
Uniqueness
This compound is unique due to the presence of both the tert-butyl ester and aminooxy groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications .
Properties
Molecular Formula |
C10H21NO3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
tert-butyl 2-aminooxy-4-methylpentanoate |
InChI |
InChI=1S/C10H21NO3/c1-7(2)6-8(14-11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3 |
InChI Key |
DQKAKEXCYLQWDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride](/img/structure/B13157165.png)
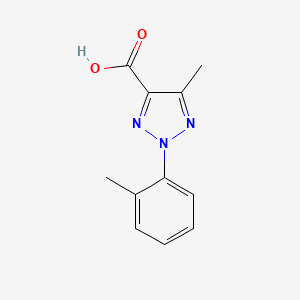
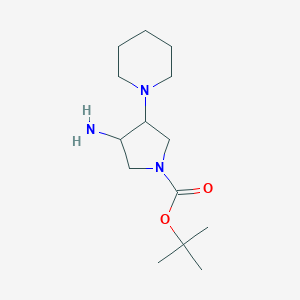
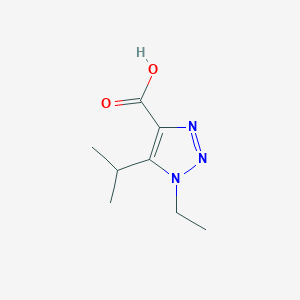
![Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13157185.png)
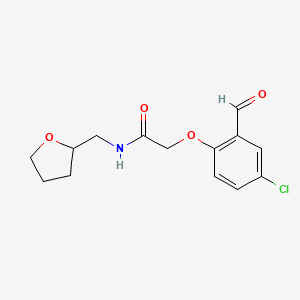


![Pyrido[3,4-b]pyrazine-5-sulfonamide](/img/structure/B13157200.png)
